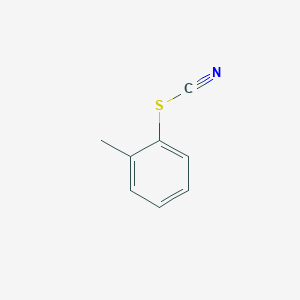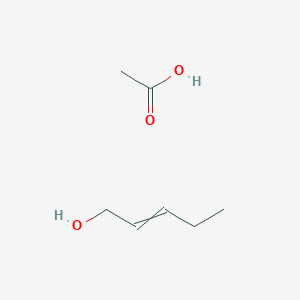
Acetic acid;pent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;pent-2-en-1-ol, also known as (Z)-pent-2-en-1-yl acetate, is an organic compound with the molecular formula C7H12O2. It is an ester formed from acetic acid and pent-2-en-1-ol. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid;pent-2-en-1-ol can be synthesized through the esterification reaction between acetic acid and pent-2-en-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
CH3COOH+CH3CH2CH=CHCH2OH→CH3COOCH2CH=CHCH2CH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;pent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol and acetic acid.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Produces pent-2-enal or pent-2-enoic acid.
Reduction: Produces pent-2-en-1-ol and acetic acid.
Substitution: Produces various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Acetic acid;pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes .
Mecanismo De Acción
The mechanism of action of acetic acid;pent-2-en-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for olfactory receptors, triggering specific signaling pathways. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
Pent-2-en-1-ol: The alcohol precursor to the ester.
Acetic acid: The acid precursor to the ester.
Butyl acetate: Another ester with similar applications in fragrances and flavors.
Uniqueness
Acetic acid;pent-2-en-1-ol is unique due to its specific molecular structure, which imparts distinct olfactory properties. Its unsaturated bond also allows for additional chemical reactivity compared to saturated esters .
Propiedades
Número CAS |
10500-10-4 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
acetic acid;pent-2-en-1-ol |
InChI |
InChI=1S/C5H10O.C2H4O2/c1-2-3-4-5-6;1-2(3)4/h3-4,6H,2,5H2,1H3;1H3,(H,3,4) |
Clave InChI |
LWAOWUMKPNLUAH-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


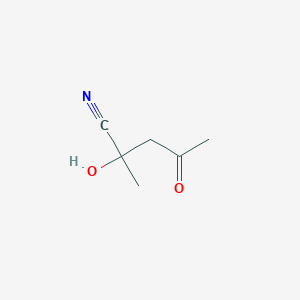
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)

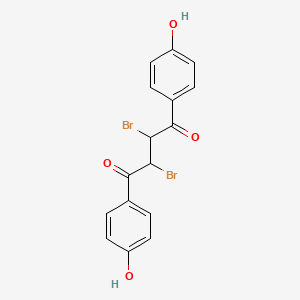
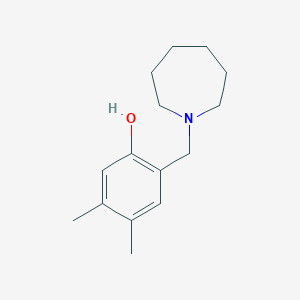
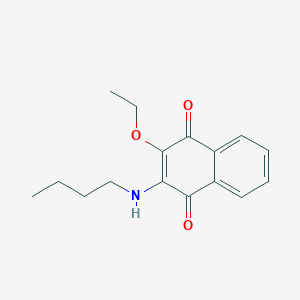
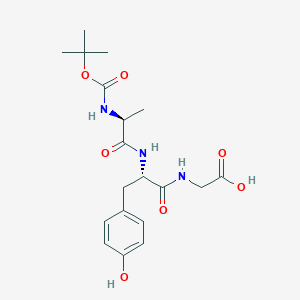
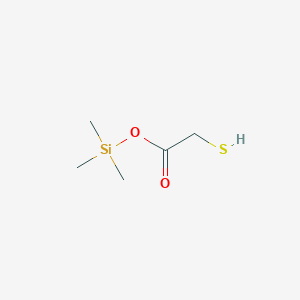
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
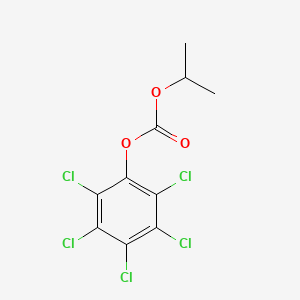
![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
